Cas no 81086-62-6 (L-Alanine, phenyl ester, hydrochloride (1:1))

L-Alanine phenyl ester hydrochloride (1:1) is a chemically modified derivative of L-alanine, where the carboxyl group is esterified with phenol and subsequently converted to its hydrochloride salt. This compound is particularly valuable in peptide synthesis and pharmaceutical research, serving as a protected or activated form of L-alanine for controlled coupling reactions. The phenyl ester moiety enhances reactivity in acylation processes, while the hydrochloride salt improves stability and handling. Its high purity and well-defined stoichiometry ensure reproducibility in synthetic applications. This derivative is commonly employed in the preparation of bioactive peptides and as an intermediate in the development of specialized amino acid-based compounds.
L-Alanine, phenyl ester, hydrochloride (1:1) structure
81086-62-6 structure
Product Name:L-Alanine, phenyl ester, hydrochloride (1:1)
CAS No:81086-62-6
MF:C9H12ClNO2
MW:201.650081634521
CID:6431358
PubChem ID:70369980
Update Time:2025-06-08

L-Alanine, phenyl ester, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • phenyl (2S)-2-aminopropanoate hydrochloride
    • (S)-Phenyl2-aminopropanoatehydrochloride
    • 81086-62-6
    • SCHEMBL10445713
    • phenyl (2S)-2-aminopropanoate;hydrochloride
    • (S)-Phenyl 2-aminopropanoate hydrochloride
    • EN300-7541199
    • Phenyl (2S)-2-aminopropanoate
    • L-Alanine, phenyl ester, hydrochloride (1:1)
    • Inchi: 1S/C9H11NO2.ClH/c1-7(10)9(11)12-8-5-3-2-4-6-8;/h2-7H,10H2,1H3;1H/t7-;/m0./s1
    • InChI Key: LMINRJFGFHZFDX-FJXQXJEOSA-N
    • SMILES: C(OC1=CC=CC=C1)(=O)[C@H](C)N.[H]Cl

Computed Properties

  • Exact Mass: 201.0556563g/mol
  • Monoisotopic Mass: 201.0556563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 153
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • Melting Point: 131 °C

L-Alanine, phenyl ester, hydrochloride (1:1) Pricemore >>

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L-Alanine, phenyl ester, hydrochloride (1:1) Related Literature

Additional information on L-Alanine, phenyl ester, hydrochloride (1:1)

Recent Advances in the Study of L-Alanine, Phenyl Ester, Hydrochloride (1:1) (CAS: 81086-62-6)

L-Alanine, phenyl ester, hydrochloride (1:1) (CAS: 81086-62-6) is a chemically modified amino acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by the esterification of L-alanine with phenol and subsequent hydrochloride salt formation, serves as a versatile intermediate in peptide synthesis and drug development. Recent studies have explored its potential applications in enhancing drug delivery systems, improving bioavailability, and serving as a building block for novel therapeutic agents.

One of the key areas of research involving L-Alanine, phenyl ester, hydrochloride (1:1) is its role in peptide synthesis. The phenyl ester moiety provides a protective group that can be selectively removed under mild conditions, making it an attractive option for solid-phase peptide synthesis (SPPS). Recent advancements in SPPS methodologies have highlighted the efficiency of this compound in reducing side reactions and improving yield, particularly in the synthesis of complex peptides with multiple functional groups.

In addition to its utility in peptide synthesis, L-Alanine, phenyl ester, hydrochloride (1:1) has been investigated for its potential in prodrug design. Prodrugs are biologically inactive compounds that can be metabolized in vivo to release active drugs. The phenyl ester group in this compound can be enzymatically cleaved, releasing the active L-alanine moiety. This property has been leveraged in the development of prodrugs for amino acid-based therapeutics, offering improved stability and targeted delivery.

Recent pharmacokinetic studies have also shed light on the bioavailability and metabolic pathways of L-Alanine, phenyl ester, hydrochloride (1:1). Research indicates that the compound exhibits favorable absorption profiles in preclinical models, with rapid hydrolysis to L-alanine and phenol in the bloodstream. These findings suggest its potential as a carrier for amino acid-based drugs, particularly in oral formulations where enhanced absorption is critical.

Furthermore, the compound's role in chiral synthesis has been explored. As a derivative of L-alanine, it retains the chiral integrity of the parent amino acid, making it valuable for the synthesis of enantiomerically pure compounds. Recent studies have demonstrated its use in asymmetric synthesis, contributing to the development of chiral drugs with improved efficacy and reduced side effects.

Despite these promising applications, challenges remain in the large-scale production and purification of L-Alanine, phenyl ester, hydrochloride (1:1). Recent efforts have focused on optimizing synthetic routes to improve yield and purity, with advancements in green chemistry approaches reducing the environmental impact of its production. These developments are critical for ensuring the compound's viability in industrial-scale pharmaceutical applications.

In conclusion, L-Alanine, phenyl ester, hydrochloride (1:1) (CAS: 81086-62-6) represents a multifaceted tool in chemical biology and pharmaceutical research. Its applications in peptide synthesis, prodrug design, and chiral synthesis underscore its versatility, while ongoing research continues to uncover new potential uses. As synthetic methodologies and understanding of its pharmacokinetics advance, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.

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